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Compound of Interest

Compound Name: 4-Hydroxymandelonitrile

Cat. No.: B080859

An In-Depth Technical Guide to 4-Hydroxymandelonitrile: Properties, Synthesis, and Analysis

Abstract

4-Hydroxymandelonitrile, a cyanohydrin compound, serves as a pivotal intermediate in both
synthetic organic chemistry and plant biochemistry. This guide provides a comprehensive
technical overview of its core physicochemical properties, including its molecular formula and
weight. We delve into its significant role in natural product biosynthesis, particularly as the
direct precursor to the cyanogenic glycoside dhurrin in sorghum. Furthermore, this document
outlines methodologies for its synthesis, with a focus on stereoselective enzymatic routes, and
details the analytical techniques essential for its characterization. Experimental protocols and
workflow visualizations are provided to offer researchers and drug development professionals a
practical and in-depth resource.

Core Physicochemical Properties

4-Hydroxymandelonitrile is a cyanohydrin derived from the formal addition of hydrogen
cyanide across the carbonyl group of 4-hydroxybenzaldehyde[1][2]. Its structure, featuring a
hydroxyl group, a nitrile group, and a phenolic ring, makes it a versatile chemical entity. The
core properties are summarized below.
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Property Value Source(s)
Molecular Formula CsH7NO2 [1112113114]
Average Molecular Weight 149.15 g/mol [1][2]

Monoisotopic Molecular

. 149.047678473 Da [3]
Weight

2-hydroxy-2-(4-
IUPAC Name . [1](2]
hydroxyphenyl)acetonitrile

p-hydroxymandelonitrile, para-
Common Synonyms Hydroxymandelonitrile, a,4- [2][3]1[4]
Dihydroxybenzeneacetonitrile

CAS Registry Number 13093-65-7 (for racemate) [1112]

71807-09-5 (for (S)- 3]

enantiomer)

Canonical SMILES C1=CC(=CC=C1C(C#N)O)O [1]
HOOOPXDSCKBLFG-

InChl Key UHFFFAOYSA-N (for [1][2]
racemate)

Biological Significance: The Dhurrin Biosynthesis
Pathway

In the plant kingdom, 4-hydroxymandelonitrile is a critical, albeit transient, intermediate in the
biosynthesis of cyanogenic glucosides, which function as defense compounds. Its most well-
documented role is in Sorghum bicolor (sorghum), where it is the immediate precursor to
dhurrin.[5][6][7]

The biosynthesis pathway begins with the amino acid L-tyrosine and is catalyzed by a highly
efficient enzyme complex (a metabolon) located on the cytosolic surface of the endoplasmic
reticulum.[5][7]
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e CYP79A1: The cytochrome P450 enzyme CYP79A1 catalyzes the conversion of L-tyrosine
to Z-p-hydroxyphenylacetaldoxime. This is the rate-limiting step in the pathway.[5]

o CYP71E1: A second cytochrome P450, CYP71E1, subsequently converts the Z-p-
hydroxyphenylacetaldoxime into 4-hydroxymandelonitrile.[5][3]

o UGT85B1: Finally, the soluble UDP-glucosyltransferase UGT85B1 glycosylates 4-
hydroxymandelonitrile, attaching a glucose molecule to form the stable cyanogenic
glucoside, dhurrin, which is then stored in the vacuole.[5][8]

The channeling of intermediates within the metabolon prevents the release of the potentially
toxic 4-hydroxymandelonitrile.[7] Upon tissue damage, dhurrin is hydrolyzed back to 4-
hydroxymandelonitrile, which then rapidly decomposes to release toxic hydrogen cyanide
and p-hydroxybenzaldehyde, deterring herbivores.[7][8]
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Fig 1. Biosynthetic pathway of Dhurrin from L-Tyrosine.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11359004/
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359004/
https://www.mdpi.com/2223-7747/13/16/2291
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11359004/
https://www.mdpi.com/2223-7747/13/16/2291
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8585852/
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://www.benchchem.com/product/b080859?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8585852/
https://www.mdpi.com/2223-7747/13/16/2291
https://www.benchchem.com/product/b080859?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis and Production
Chemical Synthesis

The classical synthesis of racemic 4-hydroxymandelonitrile involves the reaction of 4-
hydroxybenzaldehyde with a cyanide source, such as hydrogen cyanide (HCN) or an alkali
metal cyanide (e.g., KCN) under acidic conditions. This represents a standard cyanohydrin
reaction.

Enzymatic Synthesis for Stereocontrol

For applications requiring enantiopure forms, such as in the development of chiral
pharmaceuticals, enzymatic synthesis is the preferred method. Hydroxynitrile lyases (HNLS)
are highly stereoselective enzymes that catalyze the reversible formation of cyanohydrins.[9]
For example, the (R)-selective HNL from Prunus amygdalus (almond) can be used to
synthesize (R)-4-hydroxymandelonitrile with high enantiomeric excess from 4-
hydroxybenzaldehyde and HCN.[10]

This biotransformation is often conducted in a biphasic system (e.g., aqueous buffer and an
organic solvent like methyl tert-butyl ether) to overcome the poor aqueous solubility of the
aldehyde substrate and to shift the reaction equilibrium towards synthesis.[10]

Experimental Protocol: Enzymatic Synthesis of
(R)-4-Hydroxymandelonitrile

This protocol is adapted from methodologies described for HNL-catalyzed reactions.[10] It
outlines the synthesis in a biphasic stirred-tank reactor, a self-validating system where reaction
progress and enantiomeric excess are monitored analytically.

Objective: To synthesize (R)-4-hydroxymandelonitrile from 4-hydroxybenzaldehyde with high
enantiomeric excess using Prunus amygdalus hydroxynitrile lyase (PaHNL).

Materials:
» 4-hydroxybenzaldehyde

e Potassium cyanide (KCN) or liquid HCN
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Citrate buffer (e.g., 0.1 M, pH 5.5)

Methyl tert-butyl ether (MTBE)

Prunus amygdalus hydroxynitrile lyase (PaHNL)

Stirred, temperature-controlled glass reactor

Analytical HPLC with a chiral column (e.g., Chiralcel OD-H)
Methodology:

o Reactor Setup: Prepare a biphasic system in the reactor by combining the aqueous citrate
buffer (pH 5.5) and MTBE. A typical ratio might be 1:5 v/v aqueous to organic phase.
Equilibrate the system to the desired temperature (e.g., 20°C) with constant stirring.

o Causality: The biphasic system allows the hydrophobic substrate (4-
hydroxybenzaldehyde) to be concentrated in the organic phase while the enzyme remains
in the aqueous phase. The pH of 5.5 is chosen to be optimal for PaHNL activity.

e Substrate Addition: Dissolve the 4-hydroxybenzaldehyde in the MTBE phase to a defined
concentration (e.g., 200 mM).

e Enzyme Introduction: Dissolve the lyophilized PaHNL powder in the aqueous buffer phase to
the required concentration (e.g., 25-30 g/L of the aqueous phase).[10]

e Reaction Initiation: Start the reaction by carefully adding a stoichiometric amount of the
cyanide source (e.g., KCN dissolved in a small amount of buffer, or liquid HCN) to the stirred
biphasic system.

o Reaction Monitoring: At regular intervals, withdraw small aliquots from the organic phase.
Analyze these samples by chiral HPLC to monitor the conversion of the starting material and
determine the enantiomeric excess (% ee) of the 4-hydroxymandelonitrile product.

e Reaction Termination and Product Isolation: Once the reaction has reached the desired
conversion (e.g., >90%), stop the stirring and separate the organic and aqueous phases.
The product, (R)-4-hydroxymandelonitrile, is primarily located in the organic phase and
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can be isolated by solvent evaporation. Further purification can be achieved via silica gel
chromatography if necessary.

Workup & Analysis

Prepare Biphasic
System (Buffer/MTBE)

Add 4 Hyd @H

Click to download full resolution via product page

Fig 2. Experimental workflow for enzymatic synthesis and analysis.

Analytical Characterization

Accurate structural elucidation and purity assessment are critical. A combination of
spectroscopic techniques is employed for the definitive characterization of 4-
hydroxymandelonitrile.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show distinct signals for the aromatic protons, which
typically appear as an AA'BB' system (two doublets) due to the para-substitution. A key
signal is the methine proton (-CH(OH)CN), appearing as a singlet downfield. The two
hydroxyl protons (phenolic and alcoholic) will appear as broad singlets whose chemical
shifts are dependent on solvent and concentration.[11]

o 13C NMR: The spectrum will show signals for the four distinct aromatic carbons, the nitrile
carbon (~118-120 ppm), and the hydroxyl-bearing methine carbon (~60-70 ppm).[11]

« Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key
absorption bands include a broad peak for the O-H stretches (~3400-3200 cm~1), a sharp,
medium-intensity peak for the C=N stretch (~2250 cm~1), and characteristic peaks for the
aromatic ring.[12]
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e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In electron
ionization (EI-MS), the molecular ion peak (M*) at m/z 149 would be expected, along with
characteristic fragmentation patterns, such as the loss of HCN (m/z 122) or the formyl group.
[2][11]

Potential Biological Activities and Applications

Beyond its role as a synthetic intermediate, 4-hydroxymandelonitrile has been investigated
for its own biological properties. Studies have indicated that it possesses free-radical
scavenging activity, suggesting potential as an antioxidant.[1] Additionally, it has demonstrated
moderate antibacterial activity against certain bacterial species.[1] Its primary value in drug
development, however, remains as a chiral precursor for more complex molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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